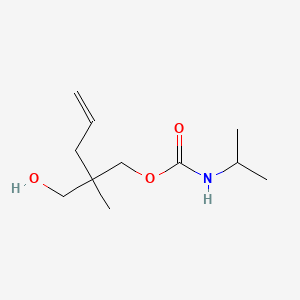

2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate

Description

2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate (CAS: 1797946-61-2; C₁₁H₂₁NO₃, MW: 215.29) is a carbamate derivative structurally related to the muscle relaxant Carisoprodol. It serves as an impurity in Carisoprodol synthesis and is utilized in Abbreviated New Drug Applications (ANDA), toxicity studies, and quality control during pharmaceutical development . The compound features an allyl (2-propenyl) group at the 2-position of the 1,3-propanediol backbone, distinguishing it from Carisoprodol, which has a propyl substituent .

Propriétés

IUPAC Name |

[2-(hydroxymethyl)-2-methylpent-4-enyl] N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-6-11(4,7-13)8-15-10(14)12-9(2)3/h5,9,13H,1,6-8H2,2-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDXTZMAYGENMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OCC(C)(CC=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Lithium Aluminium Hydride (LAH) Reduction of Diethyl 2-Allyl-2-methylmalonate

The malonate ester route is widely documented for its high yield (90%) and scalability. Diethyl 2-allyl-2-methylmalonate undergoes reduction with LAH in anhydrous diethyl ether at 0–20°C for 12 hours. The reaction mechanism proceeds via a two-step hydride transfer, reducing both ester groups to primary alcohols:

Key Parameters

Hydroformylation of Allyl Alcohol Derivatives

Alternative routes leverage hydroformylation to construct the allyl-propanediol backbone. For instance, allyl alcohol reacts with carbon monoxide and hydrogen under rhodium catalysis (e.g., Rh(CO)) to form 2-methyl-3-hydroxypropanaldehyde, which is subsequently hydrogenated. This method emphasizes ligand selection, with diphosphine ligands (bite angle ≤90°) favoring branched aldehyde formation:

Optimization Insights

-

Ligand Effects : Diphosphine ligands with bite angles of 80–85° maximize selectivity for the branched isomer (95:5 linear-to-branched ratio).

-

Recycling : Unreacted diols are recycled to improve overall yield, achieving >99% purity after 25 cycles.

Carbamation of 2-Allyl-2-methyl-1,3-propanediol

The diol is converted to its isopropylcarbamate derivative via reaction with isopropyl isocyanate. This step introduces the carbamate functional group critical for biological activity in pharmaceuticals like Carisoprodol.

Stepwise Carbamate Formation

The diol reacts with isopropyl isocyanate in a nucleophilic addition-elimination sequence. A base (e.g., triethylamine) catalyzes the reaction by deprotonating the hydroxyl group, facilitating attack on the isocyanate’s electrophilic carbon:

Reaction Conditions

-

Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.

-

Stoichiometry : 1:2 molar ratio (diol:isocyanate) ensures complete derivatization of both hydroxyl groups.

-

Temperature : 0–5°C to mitigate side reactions (e.g., allophanate formation).

Catalytic Carbamation Using DMAP

4-Dimethylaminopyridine (DMAP) accelerates carbamate formation by activating the isocyanate. This method reduces reaction time from 24 hours to 6–8 hours while maintaining yields >85%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted diol and byproducts. High-performance liquid chromatography (HPLC) confirms purity (>98%).

Spectroscopic Analysis

-

H NMR (CDCl): δ 5.8–5.9 (m, 1H, CH=CH–), 5.1–5.3 (m, 2H, CH=CH–), 4.1–4.3 (m, 4H, OCH), 1.2–1.4 (m, 12H, CH).

Industrial-Scale Process Considerations

Continuous Flow Synthesis

Recent patents describe continuous hydroformylation-hydrogenation systems to produce 2-methyl-1,3-propanediol, which is then carbamated in a plug-flow reactor. Benefits include:

-

Throughput : 500 kg/day capacity.

-

Safety : Reduced handling of hazardous intermediates (e.g., LAH).

Green Chemistry Innovations

-

Solvent Recovery : >95% diethyl ether recycling via distillation.

-

Catalyst Reuse : Rhodium catalysts are immobilized on mesoporous silica, achieving 10 reaction cycles without loss of activity.

Challenges and Optimization Strategies

Byproduct Formation

-

Allophanates : Result from excess isocyanate. Mitigated by stoichiometric control and low-temperature reactions.

-

Oxidation : Allyl groups are prone to epoxidation; inert atmospheres (N) are essential.

Analyse Des Réactions Chimiques

2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate is utilized in several scientific research areas:

Chemistry: It serves as a reagent in synthetic chemistry for the preparation of various derivatives and intermediates.

Biology: It is used in biochemical assays and studies involving enzyme interactions and metabolic pathways.

Industry: It finds applications in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Carisoprodol (CAS: 78-44-4)

Molecular Formula : C₁₂H₂₄N₂O₄; MW : 260.33

Key Features :

- Substituents: 2-methyl and 2-propyl groups on the propanediol backbone.

- Pharmacology: A centrally acting skeletal muscle relaxant metabolized to meprobamate, a sedative-hypnotic compound. It inhibits interneuronal activity in the spinal cord and brainstem .

- Applications : Short-term treatment of acute musculoskeletal pain (e.g., strains, sprains) .

Comparison :

Meprobamate (Miltown; CAS: 57-53-4)

Molecular Formula : C₉H₁₈N₂O₄; MW : 218.25

Key Features :

- Substituents: 2-methyl and 2-propyl groups (dicarbamate).

- Pharmacology : Acts as a tranquilizer and muscle relaxant by depressing polysynaptic reflexes. It has a longer duration of action (~8 hours) than earlier analogs like mephenesin .

- Applications : Historically used for anxiety and muscle spasms but largely replaced due to addiction risks .

Comparison :

- Unlike Meprobamate’s dicarbamate structure, 2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate is a monocarbamate. The allyl group may reduce sedative effects, but this requires validation via metabolic studies .

Felbamate-Related Compound A (3-Hydroxy-2-phenylpropyl carbamate; CAS: 25451-53-0)

Molecular Formula: C₁₀H₁₃NO₃; MW: 195.22 Key Features:

Comparison :

2-Ethyl-2-isobutyl-1,3-propanediol (CAS: N/A)

Molecular Formula : C₉H₂₀O₂; MW : 160.26

Key Features :

- Substituents: Ethyl and isobutyl groups.

- Applications: Primarily used in polymer synthesis; exhibits high solubility in ethanol and acetone .

Comparison :

- The absence of carbamate functional groups in this diol limits its pharmacological relevance but highlights the role of substituents in modulating physical properties (e.g., solubility) .

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Physical Properties

Research Findings and Implications

- Synthetic Flexibility : The propanediol backbone allows modular substitution (allyl, propyl, phenyl), enabling tailored pharmacokinetic properties .

- Metabolic Considerations : Carisoprodol’s metabolism to meprobamate underscores the importance of substituent effects on drug activity and safety. The allyl variant may avoid sedative metabolites, but this hypothesis requires validation .

- Regulatory Status : this compound’s role as a pharmaceutical impurity necessitates stringent quality control during Carisoprodol production .

Activité Biologique

2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate (A2MPDIC) is an organic compound with the chemical formula C₁₁H₂₁NO₃, notable for its unique structural features that include an allyl group and a hydroxyl functional group within a propanediol framework. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities, including antimicrobial properties and its role as a precursor in the synthesis of pharmaceuticals like Carisoprodol.

- Molecular Weight : 215.29 g/mol

- Chemical Structure :

- The structure includes an allyl group which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that A2MPDIC exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for pharmaceutical applications and as a preservative in formulations.

| Microorganism | Effect of A2MPDIC | Reference |

|---|---|---|

| Escherichia coli | Inhibition of growth | |

| Staphylococcus aureus | Moderate inhibition | |

| Candida albicans | Significant inhibition |

The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death. This property is particularly valuable in developing new antimicrobial agents amid rising antibiotic resistance.

A2MPDIC's biological activity is believed to stem from its ability to interact with specific molecular targets within microbial cells. It may act by binding to enzymes or receptors involved in metabolic pathways, thereby altering their activity. This interaction can lead to:

- Inhibition of essential enzymatic processes.

- Disruption of cellular homeostasis.

- Induction of apoptosis in certain cell types.

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of A2MPDIC, especially given its role as a precursor in drug synthesis. Preliminary studies suggest that while it exhibits antimicrobial properties, the compound's toxicity levels are manageable within therapeutic ranges.

| Study Type | Findings | Reference |

|---|---|---|

| Acute Toxicity | Low toxicity observed in animal models | |

| Chronic Exposure | No significant adverse effects noted at low concentrations |

These findings support the compound's potential use in clinical settings, provided that further studies confirm its safety.

Case Studies

- Carisoprodol Synthesis : A study highlighted the utilization of A2MPDIC in synthesizing Carisoprodol, a muscle relaxant. The compound serves as a critical intermediate, ensuring the quality and efficacy of the final pharmaceutical product .

- Biochemical Assays : A series of biochemical assays have been conducted to evaluate A2MPDIC’s interactions with various enzymes. Results indicated that it could modulate enzyme activity, which may have implications for drug formulation and development .

Pharmaceutical Development

Due to its structural characteristics and biological activities, A2MPDIC is being explored for:

- Development of new antimicrobial agents.

- Use as a preservative in food and cosmetic products.

- Role in drug synthesis processes, particularly for muscle relaxants.

Industrial Use

In addition to pharmaceutical applications, A2MPDIC is also being investigated for its potential uses in:

- Chemical manufacturing as a reagent.

- Development of new materials with enhanced properties.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-allyl-2-methyl-1,3-propanediol isopropylcarbamate, and how do green chemistry principles apply?

- The compound can be synthesized via carbamate formation using bis(trichloromethyl) carbonate (BTC) as a safer alternative to toxic reagents like phosgene (COCl₂). highlights optimized conditions: reacting 2-methyl-2-propyl-1,3-propanediol with BTC and isopropylamine in acetonitrile at 60°C for 6 hours, achieving yields >85%. This method reduces hazardous waste and improves scalability compared to traditional cyanate-based routes.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the carbamate and allyl groups. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (C₁₂H₂₄N₂O₄, MW 260.33 g/mol). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching at ~1700 cm⁻¹. Chromatographic purity (>98%) can be assessed via HPLC with a C18 column and UV detection at 220 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound metabolites?

- Discrepancies in metabolite profiles (e.g., meprobamate vs. hydroxylated derivatives) require comparative studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in human and rodent models. Adjusting cytochrome P450 inhibition protocols (e.g., CYP2C19 vs. CYP3A4) and cross-referencing with in vitro microsomal assays can clarify metabolic pathways .

Q. What advanced analytical strategies are suitable for detecting trace quantities of this compound in biological matrices?

- Solid-phase extraction (SPE) paired with ultra-performance liquid chromatography-quadrupole time-of-flight (UPLC-QTOF) achieves detection limits of 0.1 ng/mL in serum. Derivatization with pentafluorophenyl chloroformate enhances sensitivity in gas chromatography (GC-ECD). Validate methods using isotopically labeled internal standards (e.g., ²H₅-cariso prodol) to minimize matrix effects .

Q. How does the stereochemical configuration of this compound influence its pharmacological activity?

- Molecular docking simulations (e.g., AutoDock Vina) reveal that the isopropylcarbamate group binds selectively to GABAₐ receptor α₁ subunits, while the allyl moiety modulates bioavailability. Compare racemic mixtures vs. enantiopure forms via chiral HPLC (Chiralpak IA column) to correlate stereochemistry with muscle relaxant efficacy .

Q. What experimental designs mitigate toxicity risks in preclinical studies of this compound?

- Dose-ranging studies in Sprague-Dawley rats (oral LD₅₀ = 1320 mg/kg) should include histopathological assessments of hepatic and renal tissues. Incorporate Ames tests for mutagenicity and hERG assays to evaluate cardiac liability. Use physiologically based pharmacokinetic (PBPK) modeling to predict human NOAEL (No Observed Adverse Effect Level) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.